molecular formula C16H20N2O2S B2681722 N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide CAS No. 536734-14-2

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide

Cat. No.: B2681722
CAS No.: 536734-14-2
M. Wt: 304.41
InChI Key: QMJGCVKUJVFCFC-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide is a synthetic organic compound characterized by its unique thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone. For instance, 4-methoxybenzylamine can react with 2-bromo-3-methylbutanoyl chloride in the presence of a base to form the thiazole ring.

    Amidation: The resulting thiazole derivative is then subjected to an amidation reaction with 2,2-dimethylpropanoyl chloride to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening of catalysts for the amidation reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the methoxyphenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the methoxyphenyl ring.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between thiazole-containing molecules and biological targets. It may serve as a model compound for the development of new drugs or as a probe in biochemical assays.

Medicine

Medically, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development in areas such as anti-inflammatory or anticancer therapies.

Industry

In industry, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex industrial products.

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The methoxyphenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)acetamide: Similar in structure but lacks the thiazole ring.

    4-methoxybenzylamine: Contains the methoxyphenyl group but lacks the thiazole and amide functionalities.

    2-bromo-3-methylbutanoyl chloride: A precursor in the synthesis of the thiazole ring.

Uniqueness

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide is unique due to the combination of its thiazole ring and methoxyphenyl group, which confer specific chemical properties and biological activities not found in simpler analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-10-13(11-6-8-12(20-5)9-7-11)17-15(21-10)18-14(19)16(2,3)4/h6-9H,1-5H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJGCVKUJVFCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C(C)(C)C)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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